

# 2-Dodecenal: A Key Volatile Organic Compound in Food Aroma

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## Compound of Interest

Compound Name: 2-Dodecenal

Cat. No.: B3028422

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

(E)-**2-Dodecenal** is a naturally occurring, medium-chain  $\alpha,\beta$ -unsaturated aldehyde that plays a significant role in the aroma profiles of a wide variety of foods and beverages. Its characteristic waxy, citrus-like, and fatty aroma contributes to the sensory identity of numerous products, including citrus fruits, herbs like cilantro, and dairy products. Beyond its sensory attributes, **2-dodecenal** has garnered interest for its potential biological activities, including antimicrobial and neuromodulatory effects. This technical guide provides a comprehensive overview of **2-dodecenal** as a volatile organic compound in food aroma, detailing its chemical properties, natural occurrence, formation pathways, and analytical methodologies for its detection and quantification. Furthermore, this guide outlines its known biological signaling pathways and presents detailed experimental protocols for its analysis, aiming to serve as a valuable resource for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**2-Dodecenal** is a colorless to pale yellow liquid with a potent and distinct aroma. Its chemical and physical properties are summarized in the table below, providing essential information for its handling, analysis, and application.

Property	Value	Reference
Chemical Formula	C <sub>12</sub> H <sub>22</sub> O	[1]
Molecular Weight	182.30 g/mol	[1]
CAS Number	20407-84-5 (for (E)-isomer)	[2]
Appearance	Colorless to pale yellow liquid	[3]
Odor Profile	Waxy, mandarin orange, citrus, fatty, herbal	[2][3]
Boiling Point	272 °C at 760 mmHg	[3]
Flash Point	93.33 °C	[3]
Specific Gravity	0.839 - 0.849 @ 25°C	[3]
Refractive Index	1.452 - 1.458 @ 20°C	[3]
Solubility	Insoluble in water; soluble in alcohol	[3]

## Natural Occurrence and Concentration in Food

**2-Dodecenal** is a significant contributor to the aroma of various foods. Its concentration can vary depending on the food matrix, cultivar, processing, and storage conditions. The following table summarizes the reported concentrations and usage levels of **2-dodecenal** in different food products.

Food Product	Concentration / Suggested Use Level	Reference
Coriander (Cilantro) Leaves		
- Essential Oil (Hybrid cultivar)	20.1 ± 0.4%	[4]
- Essential Oil (Irani cultivar)	23.4 ± 0.6%	[4]
- Essential Oil (Peshawari cultivar)	25.1 ± 0.5%	[4]
- Essential Oil (Desi cultivar)	15.7 ± 0.3%	[4]
- Essential Oil	7.51%	[5]
- Essential Oil	16.5%	[6]
- Flavor Formulations	~1,000 ppm	[7]
Citrus Flavorings		
- Grapefruit	10 - 15 ppm	[7]
- Kalamansi	100 ppm	[7]
- Mandarin	~60 ppm	[7]
- Bitter Orange	~30 ppm	[7]
- Sweet Orange	10 - 20 ppm	[7]
- Yuzu	30 ppm	[7]
Dairy Flavorings		
- Fresh Butter	5 ppm	[7]
- Cheese (especially blue cheese)	5 ppm	[7]
- Fresh Milk and Cream	~5 ppm	[7]
Savory Flavorings		
- Fried Bacon	~20 ppm	[7]

- Roast Beef	~10 ppm	[7]
- Fried Chicken	up to 80 ppm	[7]
- Fried Garlic	~200 ppm	[7]
- Grill Flavors	~200 ppm	[7]
- Fried Onion	~100 ppm	[7]
- Pizza Crust	~50 ppm	[7]
- Fried Potato	~50 ppm	[7]
Other Flavorings		
- Toasted Corn	~50 ppm	[7]
- Ginger	~15 ppm	[7]
- Peanut	~10 ppm	[7]

## Formation Pathway: Lipid Peroxidation of Linoleic Acid

The primary pathway for the formation of **2-dodecenal** in food is through the autoxidation of polyunsaturated fatty acids, particularly linoleic acid, which is abundant in many vegetable oils and animal fats.[8][9] The process is initiated by the abstraction of a hydrogen atom from a methylene group in the linoleic acid backbone, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a peroxy radical, which can abstract a hydrogen from another lipid molecule to form a hydroperoxide and propagate the chain reaction. The subsequent decomposition of these hydroperoxides, often catalyzed by heat, light, or metal ions, yields a complex mixture of volatile compounds, including **2-dodecenal**.

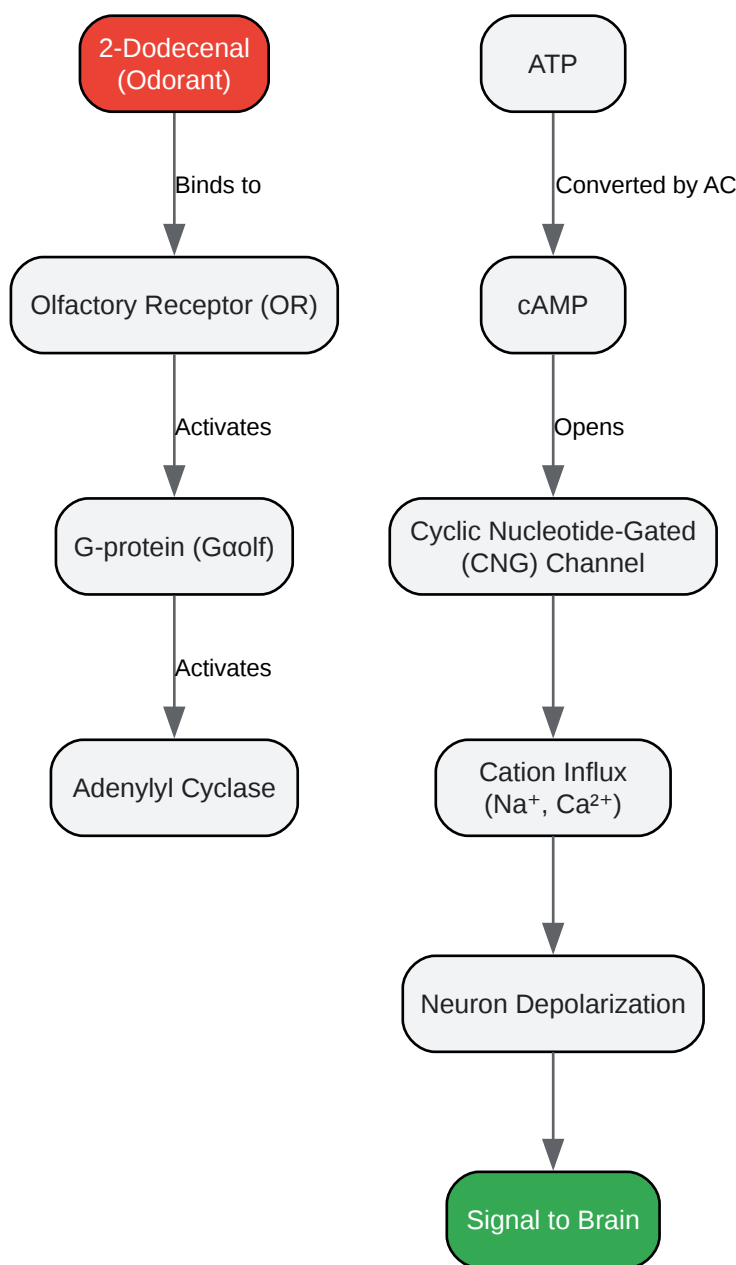


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Caption: Formation of (E)-2-Dodecenal from Linoleic Acid via Lipid Peroxidation.

## Sensory Perception and Signaling Pathway

The perception of **2-dodecenal**'s aroma begins with its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.<sup>[10]</sup> Like other aldehydes, **2-dodecenal** is detected through a G-protein coupled receptor (GPCR) signaling cascade. The binding of **2-dodecenal** to a specific OR triggers a conformational change in the receptor, activating an associated G-protein (G $\alpha$ olf). This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increased intracellular concentration of cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na<sup>+</sup> and Ca<sup>2+</sup>) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for further processing and interpretation as a specific scent.<sup>[11][12]</sup>



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Caption: Olfactory Signaling Pathway for **2-Dodecenal** Perception.

## Experimental Protocols

### Extraction and Analysis of 2-Dodecenal from Food Matrices using SPME-GC-MS

This protocol describes a common method for the extraction and quantification of **2-dodecenal** from a food matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).<sup>[13][14][15][16][17]</sup>

#### Materials:

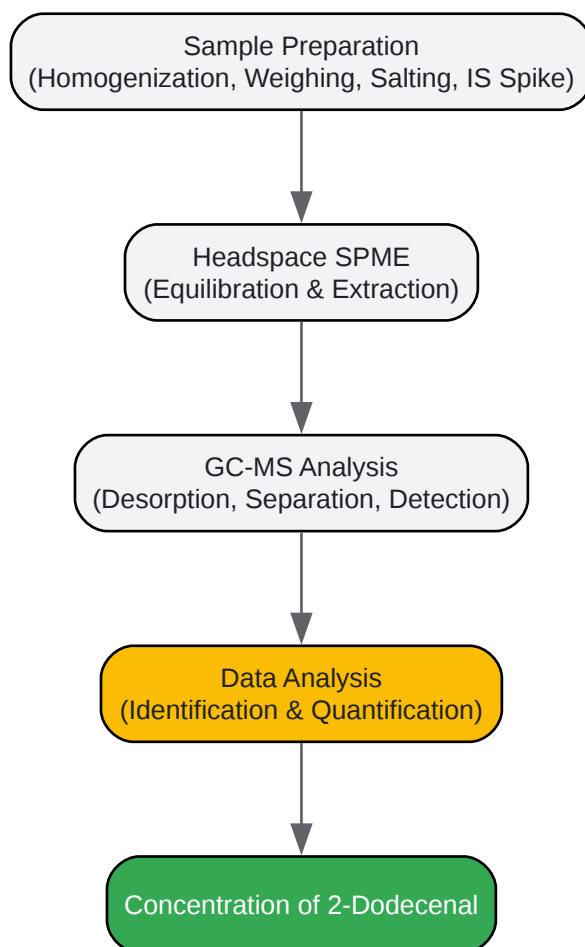
- Food sample (e.g., cilantro leaves, citrus peel, dairy product)
- 20 mL headspace vials with PTFE/silicone septa
- SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Heated agitator or water bath
- Internal standard (e.g., 2-methyl-3-heptanone)
- Sodium chloride (NaCl)
- Deionized water

#### Procedure:

- Sample Preparation:
  - Homogenize the solid food sample.
  - Weigh a precise amount of the homogenized sample (e.g., 2-5 g) into a 20 mL headspace vial.
  - For liquid samples, pipette a precise volume (e.g., 5-10 mL) into the vial.
  - Add a saturated NaCl solution (e.g., 2-5 mL) to increase the ionic strength of the aqueous phase and enhance the release of volatile compounds into the headspace.
  - Spike the sample with a known amount of the internal standard solution.
  - Immediately seal the vial with the septum cap.

- Headspace Solid-Phase Microextraction (HS-SPME):
  - Place the vial in a heated agitator or water bath set to a specific temperature (e.g., 40-60 °C).
  - Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with agitation.
  - Expose the pre-conditioned SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) at the same temperature with continued agitation.
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
  - Desorption: Immediately after extraction, insert the SPME fiber into the hot injection port of the GC (e.g., 250 °C) for a specific desorption time (e.g., 2-5 minutes) in splitless mode.
  - GC Separation:
    - Use a suitable capillary column (e.g., DB-WAX, HP-5MS).
    - Set the oven temperature program, for example: initial temperature of 40 °C for 2 minutes, then ramp at 5 °C/min to 230 °C and hold for 5 minutes.
    - Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
  - MS Detection:
    - Set the mass spectrometer to scan a mass range of  $m/z$  35-350.
    - Use electron ionization (EI) at 70 eV.
    - The ion source and transfer line temperatures should be maintained at appropriate temperatures (e.g., 230 °C and 250 °C, respectively).
- Data Analysis:
  - Identify **2-dodecenal** by comparing its mass spectrum and retention time with those of an authentic standard and by matching with a mass spectral library (e.g., NIST, Wiley).

- Quantify the concentration of **2-dodecenal** using the internal standard method, by comparing the peak area of **2-dodecenal** to the peak area of the internal standard.



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Caption: Experimental Workflow for **2-Dodecenal** Analysis using HS-SPME-GC-MS.

## Extraction of Volatile Compounds from Herbs

Several methods can be employed to extract volatile compounds, including **2-dodecenal**, from herbs like cilantro. The choice of method depends on the desired final product (e.g., essential oil, tincture, extract for analysis).<sup>[18][19][20][21][22]</sup>

### 5.2.1. Steam Distillation (for Essential Oils):

- Fresh or dried herb material is placed in a still.

- Pressurized steam is passed through the plant material.
- The steam ruptures the plant's oil sacs and liberates the volatile aromatic compounds.
- The steam and volatile compounds are then condensed back into a liquid.
- The essential oil, being less dense than water, is separated from the hydrosol (floral water).

#### 5.2.2. Solvent Extraction (for Absolutes and Concretes):

- The herb is washed with a hydrocarbon solvent (e.g., hexane, ethanol).
- The solvent dissolves the volatile compounds, waxes, and pigments.
- The solvent is then removed by evaporation, leaving a waxy substance called a "concrete."
- The concrete is then washed with a second solvent (usually ethanol) to extract the volatile oils from the waxes.
- After the second solvent is evaporated, the remaining substance is called an "absolute."

#### 5.2.3. Maceration (for Tinctures and Infusions):

- The herb is steeped in a solvent (e.g., alcohol, water, oil) for a period of time.
- The solvent extracts the volatile compounds.
- The mixture is then filtered to separate the liquid extract from the solid plant material.

## Conclusion

(E)-**2-Dodecenal** is a volatile organic compound of considerable importance in the field of food science and flavor chemistry. Its distinct aroma profile significantly influences the sensory perception of a wide range of food products. The formation of **2-dodecenal** through lipid peroxidation is a key process affecting food quality and shelf-life. Understanding the analytical techniques for its quantification and the pathways of its formation and sensory perception is crucial for food quality control, product development, and for exploring its potential biological activities. This guide provides a foundational resource for researchers and professionals,

aiming to facilitate further investigation into the multifaceted roles of **2-dodecenal** in food and beyond.

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